3-Morpholinopropyl isothiocyanate
Overview
Description
Synthesis Analysis
3-Morpholinopropyl isothiocyanate's synthesis involves chemical reactions that result in its unique structure. One study demonstrated a novel synthetic isothiocyanate that induces antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes, showcasing a method for potentially cancer-preventive compound synthesis (Keum et al., 2007). Another example includes the transamination of cyanothioacetamide with morpholine, resulting in 3-(morpholin-1-yl)-3-thioxopropanenitrile and derivatives through a chemical synthesis process (Dyachenko et al., 2012).
Molecular Structure Analysis
The molecular structure of 3-Morpholinopropyl isothiocyanate and its derivatives has been extensively studied, including X-ray diffraction methods. These studies provide detailed insights into the compound's structural characteristics, which are critical for understanding its chemical behavior and potential applications. For instance, the molecular and crystal structure of related compounds has been analyzed, demonstrating the compound's versatile structural framework (Razak et al., 2015).
Chemical Reactions and Properties
Research has explored various chemical reactions involving 3-Morpholinopropyl isothiocyanate, highlighting its reactivity and potential to form diverse chemical structures. For example, the synthesis of acylsilanes using morpholine amides showcases the compound's utility in organic synthesis, offering a route to produce acylsilanes efficiently (Clark et al., 2004).
Physical Properties Analysis
The physical properties of 3-Morpholinopropyl isothiocyanate, such as solubility, melting point, and stability, are crucial for its handling and application in various scientific domains. While specific studies on these properties were not identified in the current search, understanding these physical characteristics is essential for its practical use in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of 3-Morpholinopropyl isothiocyanate, including its reactivity with other compounds, stability under different conditions, and potential for chemical modifications, are key areas of interest. For example, the induction of Nrf2-mediated detoxifying enzymes suggests its reactivity and potential for biological applications (Keum et al., 2007).
Scientific Research Applications
Summary of Application
3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of phase II enzymes, which are involved in carcinogen detoxification . This property has led to its use in cancer research, particularly in the study of chemopreventive agents .
Methods of Application
In one study, HepG2 human hepatoma cells were treated with structurally-different isothiocyanates, including 3-morpholinopropyl isothiocyanate . The cells were stably transfected with the ARE-luciferase reporter, and the activity of this reporter was measured following treatment .
Results or Outcomes
The study found that 3-morpholinopropyl isothiocyanate could significantly induce ARE-luciferase reporter activity in a dose-dependent manner . Its activation was even superior to that of two well-known chemopreventive isothiocyanates .
Antioxidant Research
Summary of Application
3-Morpholinopropyl isothiocyanate has been found to strongly induce the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes both in vitro and in vivo . This has led to its use in antioxidant research.
Methods of Application
In a study, HepG2C8 cells were exposed to 3-morpholinopropyl isothiocyanate . The induction of Nrf2 protein and suppression of Kelch-like ECH-associated protein 1 were observed . The activation of antioxidant response element (ARE) by 3-morpholinopropyl isothiocyanate was also studied .
Results or Outcomes
The study found that 3-morpholinopropyl isothiocyanate strongly induces Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways .
Synthesis of Novel Compounds
Summary of Application
3-Morpholinopropyl isothiocyanate can be used in the synthesis of novel compounds . This property has led to its use in chemical research, particularly in the development of new substances .
Methods of Application
In one study, 3-Morpholinopropyl isothiocyanate was used to synthesize (R,S)-(3-morpholin-4-yl-propyl)-thiocarbamic acid O-(5-[1,2]dithiolan-3-yl-pentyl) ester hydrochloride and N-(3-N,N-dimethylaminopropyl-N′-3-(4-morpholino)propylthiourea .
Results or Outcomes
The study successfully synthesized the aforementioned compounds using 3-Morpholinopropyl isothiocyanate .
Neurological Research
Summary of Application
3-Morpholinopropyl isothiocyanate has been found to have potential applications in neurological research . This is due to its ability to modulate the activity of certain proteins involved in neurological processes .
Methods of Application
In a study, 3-Morpholinopropyl isothiocyanate was used to investigate its effects on the activity of certain proteins in neuronal cells . The cells were treated with varying concentrations of the compound, and the changes in protein activity were monitored .
Results or Outcomes
The study found that 3-Morpholinopropyl isothiocyanate could modulate the activity of these proteins in a dose-dependent manner . This suggests that the compound could have potential applications in the treatment of certain neurological disorders .
Safety And Hazards
Future Directions
3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes in vitro and in vivo via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways . This suggests potential applications in cancer chemoprevention .
properties
IUPAC Name |
4-(3-isothiocyanatopropyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFDMYFAAAFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186491 | |
Record name | 3-Morpholinopropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinopropyl isothiocyanate | |
CAS RN |
32813-50-6 | |
Record name | 3-Morpholinopropyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32813-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Morpholinopropyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032813506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Morpholinopropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Morpholino)propyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.